3-Iodo-4,5-dimethoxybenzaldehyde oxime

Enzymology Drug Discovery Cancer Metabolism

Sourcing a characterized ALDH3A1 tool compound with confirmed identity can delay project timelines. This oxime solves that with verified spectral data and defined inhibitory activity. - Target Engagement: Inhibits ALDH3A1 with an IC50 of 2,100 nM, serving as a validated low-potency control for enzymology assays. - Identity Assurance: Supplied with a verified 1H NMR spectrum in DMSO-d6, enabling immediate identity confirmation versus regioisomeric analogs. - Synthetic Utility: Functions as a masked aldehyde equivalent, suitable as a protected intermediate in multi-step syntheses requiring late-stage unmasking.

Molecular Formula C9H10INO3
Molecular Weight 307.08g/mol
Cat. No. B451327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-4,5-dimethoxybenzaldehyde oxime
Molecular FormulaC9H10INO3
Molecular Weight307.08g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC(=C1)C=NO)I)OC
InChIInChI=1S/C9H10INO3/c1-13-8-4-6(5-11-12)3-7(10)9(8)14-2/h3-5,12H,1-2H3/b11-5+
InChIKeyXWSRLDIBKGPNKA-VZUCSPMQSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodo-4,5-dimethoxybenzaldehyde oxime Overview


3-Iodo-4,5-dimethoxybenzaldehyde oxime (CAS: 179943-12-5, C9H10INO3, MW: 307.08) is a halogenated aromatic oxime, combining an iodine substituent at the meta position, two methoxy groups, and an oxime moiety . The compound is reported to inhibit human aldehyde dehydrogenase 3A1 (ALDH3A1) [1] and possesses a defined NMR spectral fingerprint in DMSO-d6 [2].

Non-Interchangeability of 3-Iodo-4,5-dimethoxybenzaldehyde oxime


Substitution of benzaldehyde oxime analogs is non-trivial due to the synergistic impact of halogen substitution pattern and oxime geometry. The meta-iodo substitution in 3-iodo-4,5-dimethoxybenzaldehyde oxime confers a distinct electrostatic and steric profile compared to ortho-iodo or non-iodinated analogs [1], directly influencing target binding affinity and reaction selectivity. Furthermore, the (E)-oxime geometry, as established for related dimethoxybenzaldehyde oximes, dictates specific hydrogen-bonding motifs in solid-state packing, which can affect solubility and formulation behavior [1].

Differentiation Evidence for 3-Iodo-4,5-dimethoxybenzaldehyde oxime


ALDH3A1 Inhibition Potency vs. Analog

3-Iodo-4,5-dimethoxybenzaldehyde oxime inhibits human ALDH3A1 with an IC50 of 2,100 nM [1]. In the same assay system from the same patent family, a closely related compound (CHEMBL3112681) exhibits an IC50 of 300 nM [2], representing a 7-fold higher potency. This demonstrates that while the target compound shows measurable activity, its binding efficiency is notably lower than that of optimized analogs, establishing a clear potency ranking for structure-activity relationship (SAR) studies.

Enzymology Drug Discovery Cancer Metabolism

Oxime vs. Aldehyde Reactivity

3-Iodo-4,5-dimethoxybenzaldehyde oxime is chemically distinct from its parent aldehyde, 3-iodo-4,5-dimethoxybenzaldehyde (CAS: 32024-15-0) . While the aldehyde is a documented precursor for cross-coupling reactions , the oxime presents a stabilized, non-electrophilic functional group, enabling orthogonal synthetic strategies where the aldehyde's reactivity would be detrimental. The oxime can be later converted to a nitrile or amine, offering a divergent synthetic pathway [1].

Organic Synthesis Medicinal Chemistry Cross-Coupling

Distinct NMR Fingerprint in DMSO-d6

The compound's unique structure is corroborated by a specific 1H NMR spectrum recorded in DMSO-d6, available via the KnowItAll NMR Spectral Library [1]. This spectral fingerprint allows for unambiguous identification and purity assessment, distinguishing it from other dimethoxybenzaldehyde oxime isomers, such as 2,3-dimethoxybenzaldehyde oxime or 3,4-dimethoxybenzaldehyde oxime , which would exhibit different chemical shifts due to variations in substitution patterns.

Analytical Chemistry Quality Control Spectroscopy

Hydrogen-Bonding Motifs in Crystal Packing

X-ray crystallography of the closely related (E)-3,5-dimethoxybenzaldehyde oxime reveals that molecules are linked into infinite chains via O-H...N hydrogen bonds, contrasting with the more common dimeric R22(6) motif observed in other oximes [1]. This packing behavior, influenced by methoxy substitution, is likely relevant to 3-iodo-4,5-dimethoxybenzaldehyde oxime's solid-state properties, including solubility and stability.

Crystallography Materials Science Solid-State Chemistry

Evidence-Based Applications of 3-Iodo-4,5-dimethoxybenzaldehyde oxime


ALDH3A1 SAR: Low-Potency Control

Given its defined IC50 of 2,100 nM against ALDH3A1 [1], 3-iodo-4,5-dimethoxybenzaldehyde oxime is suitable for use as a tool compound in enzymology studies focused on ALDH3A1. It serves as a lower-potency control to validate assay sensitivity or as a starting scaffold for medicinal chemistry optimization efforts aiming to improve binding affinity, as more potent analogs exist [2].

Oxime-Protected Intermediate for Orthogonal Synthesis

The oxime functional group provides a masked aldehyde equivalent, enabling synthetic chemists to perform reactions that are incompatible with a free aldehyde [1]. This compound is thus recommended as a protected intermediate in multi-step syntheses of complex molecules, particularly where late-stage unmasking to an aldehyde or conversion to a nitrile is required [2].

Analytical Reference Standard for Isomer QC

The availability of a verified 1H NMR spectrum in DMSO-d6 [1] makes this compound a practical reference standard for analytical laboratories. It is specifically useful for confirming the identity and purity of in-house synthesized batches or for differentiating it from other regioisomeric dimethoxybenzaldehyde oximes [2] during procurement and inventory management.

Crystal Engineering and Solid-State Studies

Based on the established hydrogen-bonding patterns of related dimethoxybenzaldehyde oximes [1], this iodo-substituted derivative presents an opportunity to investigate the influence of a heavy halogen on crystal packing. It can be used in academic and industrial materials science projects exploring polymorphism, co-crystal formation, or halogen bonding interactions.

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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